2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDALTJZMCRRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the 3-Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives, using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides), and solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity due to its interaction with various enzymes and proteins. Notably, it has been shown to interact with kinases involved in critical cellular processes such as proliferation and apoptosis. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve its pharmacokinetic properties.
Potential Applications
Given its biological activity, 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide has potential applications in several areas:
- Cancer Therapy : Due to its kinase inhibition properties, it may serve as a lead compound for developing anticancer agents.
- Inflammatory Diseases : Its modulation of signaling pathways could be beneficial in treating conditions characterized by inflammation.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may allow it to target neurological pathways involved in diseases such as Alzheimer's or Parkinson's.
Case Studies
Several studies have explored the pharmacological potential of thienopyrimidine derivatives:
- Study on Kinase Inhibition : Research demonstrated that compounds similar to this compound exhibited significant inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : A case study highlighted the anti-inflammatory properties of thienopyrimidine derivatives in animal models of arthritis, suggesting that this compound could have therapeutic implications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or linker groups, leading to divergent physicochemical and pharmacological profiles.
Fluorophenyl Analog ()
Compound: 2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide
- Key Differences :
- 4-Fluorophenyl vs. 4-chlorophenyl: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter π-π stacking.
- Benzyl group on the acetamide (N-(3-methoxybenzyl)) vs. direct N-(3-methoxyphenyl): The benzyl linker increases flexibility and hydrophobicity.
- Implications :
Pyrimidoindole Derivative ()
Compound : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Sulfanyl (-S-) linker vs. direct acetamide: Sulfur may increase oxidative instability but improve metal-binding capacity.
- Implications :
Cyclopenta-Fused Thienopyrimidine ()
Compound: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
- 2-Isopropylphenyl group vs. 3-methoxyphenyl: The isopropyl group increases hydrophobicity, possibly enhancing blood-brain barrier penetration.
- Implications :
Chlorophenyl-Methylphenyl Analog ()
Compound: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: 4-Methylphenyl vs. 3-methoxyphenyl: Methyl lacks hydrogen-bonding capacity, reducing solubility. 6,7-Dihydrothienopyrimidine: Partial saturation of the thiophene ring may enhance conformational flexibility.
- Implications :
Structural and Functional Comparison Table
Biological Activity
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a novel compound belonging to the thienopyrimidine class. Its unique structure combines a thieno[3,2-d]pyrimidine core with various substituents that may enhance its biological activity. This article explores the compound's biological activities, focusing on its anticancer properties and potential therapeutic applications.
Structural Characteristics
The compound features several key structural elements:
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure contributes to its biological activity through interactions with various biological targets.
- 4-Chlorophenyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- N-(3-Methoxyphenyl) Acetamide Moiety : This substituent may play a role in receptor binding and activity modulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:
-
In Vitro Studies :
- Compounds with thienopyrimidine cores have shown significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The cytotoxicity is often measured as the IC50 value, indicating the concentration needed to inhibit cell growth by 50% .
- For example, derivatives similar to this compound have demonstrated IC50 values ranging from 0.075 µM to 6.96 µM against specific targets like VEGFR-2 and AKT .
- Mechanisms of Action :
Table of Biological Activity
| Compound Name | IC50 (µM) | Target Protein | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer |
| N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide | 3.105 | VEGFR-2 | Antiproliferative |
| N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | 0.126 | AKT | Antitumor |
Case Studies
Several case studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation :
- Molecular Docking Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
